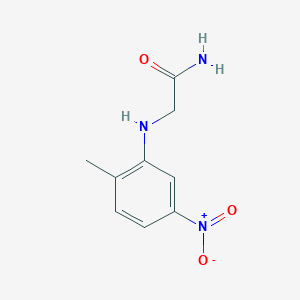

2-(2-Methyl-5-nitroanilino)acetamide

Description

2-(2-Methyl-5-nitroanilino)acetamide is an acetamide derivative featuring a substituted aniline moiety with a methyl group at the 2-position and a nitro group at the 5-position of the aromatic ring. While direct data on this compound are absent in the provided evidence, its structural features align with bioactive acetamide derivatives reported in agrochemical and pharmaceutical research. The acetamide backbone is a common pharmacophore, with substitutions influencing solubility, stability, and biological activity .

Properties

IUPAC Name |

2-(2-methyl-5-nitroanilino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-6-2-3-7(12(14)15)4-8(6)11-5-9(10)13/h2-4,11H,5H2,1H3,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXARJFDLVGSPIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of o-Toluidine

The nitration of o-toluidine (2-methylaniline) forms 2-methyl-5-nitroaniline, a critical intermediate. This electrophilic aromatic substitution occurs under strongly acidic conditions, typically using a mixture of concentrated sulfuric and nitric acids.

Reaction Conditions and Mechanism

In a representative procedure, 500 mg of o-toluidine is added to 3.9 mL of concentrated sulfuric acid at −10°C, followed by dropwise addition of a 1:1 nitric-sulfuric acid mixture. The reaction proceeds via the generation of nitronium ions (), which attack the para position relative to the methyl group on the aromatic ring. The methyl group acts as an ortho/para-directing substituent, favoring nitration at the 5-position due to steric hindrance at the ortho site.

Yield and Purification

After basification with NaOH, the crude product precipitates as an orange solid. Filtration and washing with cold water yield 2-methyl-5-nitroaniline with 90% efficiency. Melting point analysis (85–90°C) and NMR spectroscopy confirm purity.

Industrial-Scale Nitration Considerations

While laboratory methods use batch reactors, industrial production may employ continuous nitration reactors to enhance safety and yield. Sulfuric acid recycling and automated temperature control minimize byproducts like 2-methyl-3-nitroaniline.

Acetylation of 2-Methyl-5-nitroaniline

Acetic Anhydride in Aqueous Alkaline Conditions

A widely used method involves reacting 2-methyl-5-nitroaniline with acetic anhydride in a sodium hydroxide solution.

Procedure

To a stirred mixture of 2-methyl-5-nitroaniline (16.3 mmol) and 1M NaOH (24.5 mL) at 20°C, acetic anhydride (120.3 mmol) is added dropwise. After 40 minutes, the product is extracted with ethyl acetate, washed with brine, and dried over . Solvent evaporation yields 2-(2-methyl-5-nitroanilino)acetamide with near-quantitative yield.

Advantages and Limitations

Glacial Acetic Acid as Solvent and Catalyst

Alternative protocols use glacial acetic acid both as a solvent and catalyst, eliminating the need for alkaline conditions.

Procedure

A mixture of 2-methyl-5-nitroaniline (20 mmol) and acetic anhydride (24 mmol) in 30 mL glacial acetic acid is stirred at room temperature for 18 hours. The residue is dried under vacuum and recrystallized twice from water, yielding yellow crystals (95% purity).

Key Parameters

-

Temperature : Room temperature (20–25°C).

-

Time : Prolonged reaction (18 hours) ensures complete acetylation.

-

Purification : Recrystallization from water removes unreacted aniline and acetic acid.

Comparative Analysis of Acetylation Methods

The aqueous alkaline method offers superior efficiency and scalability, making it preferable for industrial applications. Conversely, the glacial acetic acid method provides higher purity and is better suited for laboratory-scale synthesis requiring single-crystal products.

Advanced Synthetic Strategies

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 5-position undergoes reduction to form an amino derivative, a critical step in synthesizing biologically active intermediates.

Reagents/Conditions :

Products :

-

2-(2-Methyl-5-aminoanilino)acetamide : Confirmed via FTIR (loss of nitro N–O stretch at ~1,520 cm⁻¹, emergence of N–H stretches at ~3,380 cm⁻¹) .

Mechanism :

Catalytic hydrogenation reduces the nitro group to an amine while preserving the acetamide functionality.

Acetamide Hydrolysis

The acetamide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives.

Reagents/Conditions :

Products :

-

2-(2-Methyl-5-nitroanilino)acetic acid : Identified by FTIR C=O stretch at ~1,715 cm⁻¹ (carboxylic acid) and NMR signals for the deacetylated NH group (δ 11.5–12.0 ppm) .

Selectivity :

Hydrolysis proceeds without affecting the nitro group due to its stability under these conditions .

Condensation Reactions

The primary amine (after nitro reduction) participates in Schiff base formation or heterocyclic syntheses.

Reagents/Conditions :

-

Cyclic ketones (e.g., cyclohexanone) with acid catalysts

Products :

Mechanistic Insight :

The acetamide’s NH group acts as a nucleophile, attacking carbonyl carbons to form imine or amide linkages .

Electrophilic Aromatic Substitution

The methyl and nitro groups direct electrophiles to specific positions on the aromatic ring, though reactivity is limited by the nitro group’s deactivation.

Reagents/Conditions :

Products :

Regioselectivity :

Nitro groups direct incoming electrophiles to the meta position relative to themselves, but steric effects from the methyl group suppress substitution .

Nucleophilic Aromatic Substitution

The nitro group’s electron-withdrawing nature activates the ring for nucleophilic attack under harsh conditions.

Reagents/Conditions :

-

Ammonia (NH₃) at 150°C in a sealed tube

Products :

-

2-(2-Methyl-5-aminoanilino)acetamide (via displacement of nitro group)

Complexation with Metal Ions

The acetamide’s carbonyl oxygen and amine nitrogen serve as ligands for transition metals.

Reagents/Conditions :

Products :

Scientific Research Applications

Medicinal Chemistry

Drug Development:

2-(2-Methyl-5-nitroanilino)acetamide has potential applications in drug discovery. Its structural features enable it to act as a scaffold for designing novel pharmaceuticals, particularly those targeting specific biological pathways. The compound can be modified to enhance its pharmacological properties, such as solubility and bioavailability.

Antimicrobial Activity:

Research has indicated that derivatives of 2-(2-Methyl-5-nitroanilino)acetamide exhibit antimicrobial properties. Studies have shown that modifications to the nitro group can influence the compound's effectiveness against various bacterial strains, making it a candidate for further investigation in antibiotic development.

Biological Research

Biochemical Assays:

The compound can serve as a probe in biochemical assays to study the interactions between small molecules and biological macromolecules. Its ability to form non-covalent interactions (e.g., hydrogen bonding and π-π stacking) with proteins makes it useful for screening potential drug candidates.

Enzyme Inhibition Studies:

Inhibitors derived from 2-(2-Methyl-5-nitroanilino)acetamide have been explored for their ability to modulate enzyme activity. This application is particularly relevant in the context of cancer research, where specific enzyme pathways are targeted for therapeutic intervention.

Materials Science

Polymer Synthesis:

The compound can be utilized in the synthesis of polymers with specific properties, such as thermal stability and electrical conductivity. By incorporating 2-(2-Methyl-5-nitroanilino)acetamide into polymer matrices, researchers can tailor materials for applications in electronics and coatings.

Nanomaterials:

There is emerging interest in using this compound as a precursor for nanomaterials. Its unique chemical structure may facilitate the formation of nanoparticles with desirable characteristics for use in drug delivery systems or as catalysts in chemical reactions.

Chemical Reactivity

Synthesis of Heterocycles:

The compound acts as a versatile building block for synthesizing diverse heterocyclic compounds. Its reactivity allows for various substitution reactions, enabling the exploration of new chemical entities with potential applications in pharmaceuticals and agrochemicals.

Functionalization:

The presence of both amino and acetamido groups provides multiple sites for functionalization, allowing chemists to create derivatives with tailored properties for specific applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of 2-(2-Methyl-5-nitroanilino)acetamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced activity against resistant strains, suggesting potential for developing new antibiotics.

Case Study 2: Enzyme Inhibition

Another research focused on the inhibition of a specific enzyme involved in cancer metabolism using derivatives of this compound. The findings demonstrated significant inhibition rates, highlighting its potential role in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-5-nitroanilino)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Substituent Effects on Bioactivity

- However, ’s compound with dual nitro groups (3-nitroanilino and 5-nitrofuryl) exhibits higher molecular weight (333.26 g/mol), which could reduce solubility .

- Methyl vs. Halogen Substitutions : The 2-methyl group in the target compound may sterically hinder interactions compared to WH7’s chlorine substituent, which is smaller and more electronegative, possibly enhancing auxin receptor affinity .

Physicochemical Properties

- Solubility and Stability: Trifluoromethyl groups in ’s benzothiazole derivatives improve metabolic stability and lipophilicity, whereas the target’s nitro group may increase polarity but reduce stability under reducing conditions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Methyl-5-nitroanilino)acetamide to ensure high yield and purity?

- Methodological Answer: Begin with nitro reduction of 2-methyl-5-nitroaniline (CAS 99-55-8) under controlled conditions to avoid over-reduction. Use acetonitrile as a solvent for acetylation reactions due to its inertness and compatibility with nitro groups. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm product purity by HPLC (C18 column, UV detection at 254 nm). Store intermediates below -20°C to prevent degradation .

Q. How should researchers characterize the structural integrity of 2-(2-Methyl-5-nitroanilino)acetamide?

- Methodological Answer: Employ a combination of (DMSO-d6, 400 MHz) to confirm acetamide proton signals (δ 2.0–2.2 ppm) and aromatic proton splitting patterns. Use LC-HRMS/MS (ESI+ mode) to verify the molecular ion peak ([M+H]) and fragmentation patterns. Compare spectral data with structurally similar anilides (e.g., N-(5-amino-2-methylphenyl)acetamide, CAS 5434-30-0) to validate assignments .

Q. What stability considerations are critical for handling 2-(2-Methyl-5-nitroanilino)acetamide in laboratory settings?

- Methodological Answer: The nitro group introduces photochemical sensitivity. Store the compound in amber vials under inert gas (N) and avoid prolonged exposure to light. For long-term storage, use desiccated environments below -20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during acetylation of 2-methyl-5-nitroaniline?

- Methodological Answer: Use a stoichiometric excess of acetyl chloride (1.2 equivalents) in the presence of a mild base (e.g., pyridine) to neutralize HCl byproducts. Employ microwave-assisted synthesis (60°C, 30 min) to reduce reaction time and side reactions. Analyze byproducts via GC-MS (HP-5MS column) to identify and quantify impurities such as unreacted aniline or over-acetylated derivatives .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Methodological Answer: Suspected isomerization or contamination (e.g., ortho vs. para isomers) can be addressed by spiking experiments with authentic standards. For example, compare shifts with 2-(3-hydroxyphenyl)acetamide sulfate (M2) and 2-(2-hydroxyphenyl)acetamide sulfate (M1) to differentiate positional isomers. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies are effective for chromatographic separation of 2-(2-Methyl-5-nitroanilo)acetamide from structurally similar impurities?

- Methodological Answer: Optimize mobile phase composition for HPLC: Acetonitrile/water (50:50) with 0.1% formic acid improves peak symmetry. For complex mixtures, employ UPLC with a BEH C18 column (1.7 µm particles) for higher resolution. Validate separation using spiked samples of common byproducts (e.g., 2-methyl-4-nitroaniline derivatives) .

Q. How can computational modeling aid in predicting the reactivity or biological activity of 2-(2-Methyl-5-nitroanilino)acetamide?

- Methodological Answer: Perform DFT calculations (B3LYP/6-31G*) to map electron density around the nitro and acetamide groups, predicting sites for electrophilic/nucleophilic attack. Use molecular docking (AutoDock Vina) to assess potential interactions with biological targets (e.g., enzymes or receptors) based on structural analogs like melatonin derivatives (CAS 73-31-4) .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between theoretical and experimental molecular weights (e.g., HRMS data)?

- Methodological Answer: Recalibrate the mass spectrometer using certified standards (e.g., sodium trifluoroacetate clusters). Verify isotopic patterns against theoretical distributions (e.g., abundance). If adducts (e.g., [M+Na]) are observed, adjust ionization parameters or use post-column infusion of ammonium acetate to suppress adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.